molecular formula C6H13O3P B14693383 Methyl methyl(3-oxobutyl)phosphinate CAS No. 33945-43-6

Methyl methyl(3-oxobutyl)phosphinate

Cat. No.: B14693383
CAS No.: 33945-43-6
M. Wt: 164.14 g/mol
InChI Key: UUFJHFVLPUCCBZ-UHFFFAOYSA-N
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Description

Methyl methyl(3-oxobutyl)phosphinate is an organophosphorus compound characterized by a phosphorus atom bonded to two methyl groups and a 3-oxobutyl chain. Its molecular formula is C₆H₁₃O₃P, with a molecular weight of 164.14 g/mol. The 3-oxobutyl moiety introduces a ketone functional group, enhancing its reactivity in nucleophilic additions or condensations. This compound is structurally related to phosphinic acid derivatives and esters, which are widely studied for applications in coordination chemistry, catalysis, and organic synthesis .

Properties

CAS No.

33945-43-6

Molecular Formula

C6H13O3P

Molecular Weight

164.14 g/mol

IUPAC Name

4-[methoxy(methyl)phosphoryl]butan-2-one

InChI

InChI=1S/C6H13O3P/c1-6(7)4-5-10(3,8)9-2/h4-5H2,1-3H3

InChI Key

UUFJHFVLPUCCBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCP(=O)(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl methyl(3-oxobutyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of methylphosphinic acid with 3-oxobutyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the phosphinate ester.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl methyl(3-oxobutyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to a phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides

    Reduction: Phosphines

    Substitution: Various substituted phosphinates

Scientific Research Applications

Methyl methyl(3-oxobutyl)phosphinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of methyl methyl(3-oxobutyl)phosphinate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s phosphinate group can mimic phosphate groups, allowing it to interfere with phosphorylation processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between methyl methyl(3-oxobutyl)phosphinate and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₆H₁₃O₃P 164.14 Two methyl groups, 3-oxobutyl ester
Ethyl methyl(3-oxobutyl)phosphinate C₇H₁₅O₃P 178.17 Ethyl and methyl groups, 3-oxobutyl ester
Methyl(3-oxobutyl)phosphinic acid C₄H₉O₃P 136.09 Hydroxyl group, 3-oxobutyl chain

Key Observations :

  • Ethyl vs.
  • Ester vs. Acid : The phosphinic acid lacks ester groups, making it more polar and reactive in acid-catalyzed reactions .

Reactivity and Functional Group Interactions

  • This compound : The ketone in the 3-oxobutyl chain renders it susceptible to nucleophilic attack, enabling condensations or cyclization reactions. The ester groups may participate in transesterification under acidic/basic conditions.
  • Ethyl Methyl(3-oxobutyl)phosphinate : Similar reactivity to the methyl ester, but the ethyl group may sterically hinder reactions at the phosphorus center .
  • Methyl(3-oxobutyl)phosphinic Acid : The free hydroxyl group facilitates hydrogen bonding and coordination with metal ions, making it a candidate for ligand design .

Limitations and Data Gaps

  • Physical Properties : Boiling points and solubility data for this compound are absent in available literature, limiting direct comparisons.
  • Synthetic Pathways: While provides a method for 3-oxobutanoate ester synthesis, explicit procedures for the target compound remain undocumented .

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